molecular formula C₂₀H₂₈O₃ B029557 5,8-Monoepoxyretinoic acid CAS No. 3012-76-8

5,8-Monoepoxyretinoic acid

Cat. No. B029557
CAS RN: 3012-76-8
M. Wt: 316.4 g/mol
InChI Key: QDOSIDVGVRAXSE-JUPVTLSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5,8-monoepoxyretinoic acid involves converting methyl retinoate into methyl 5,6-monoepoxyretinoate through a reaction with monoperphthalic acid. Alkaline hydrolysis of the epoxy acid ester then yields 5,6-monoepoxyretinoic acid. Further treatment with ethanolic hydrochloric acid transforms the 5,6-monoepoxy compounds into the corresponding 5,8-epoxy (furanoid) compounds. This method showcases the chemical flexibility and reactive nature of retinoid derivatives, allowing for the creation of specific compounds with distinct properties and activities (John, Lakshmanan, & Cama, 1967).

Molecular Structure Analysis

The molecular structure of 5,8-monoepoxyretinoic acid and related compounds has been elucidated through various analytical techniques. These compounds are characterized by the presence of an epoxide group, which significantly influences their reactivity and biological activity. The conversion of 5,6-epoxy compounds to 5,8-epoxy compounds indicates the specificity of chemical reactions that can be achieved with precise control over reaction conditions (John et al., 1967).

Chemical Reactions and Properties

The chemical reactions involving 5,8-monoepoxyretinoic acid demonstrate its potential for further chemical modifications and its role in biological systems. The conversion of methyl 5,6-monoepoxyretinoate to 5,8-monoepoxyretinoic acid through alkaline hydrolysis and subsequent reactions highlights the compound's versatility. Moreover, the ability of these compounds to induce biological effects, such as growth responses in vitamin A-deficient rats, underscores the importance of understanding their chemical properties in relation to their biological functions (John et al., 1967).

Physical Properties Analysis

Although specific studies focusing on the physical properties of 5,8-monoepoxyretinoic acid were not found, related compounds exhibit distinct physical characteristics, such as melting points and solubility, which are crucial for their processing and application. The physical properties of these compounds can be influenced by the presence of functional groups, molecular weight, and molecular structure, affecting their stability, solubility, and overall reactivity.

Chemical Properties Analysis

The chemical properties of 5,8-monoepoxyretinoic acid, including its reactivity with various chemical reagents and its behavior under different conditions, highlight the compound's potential for diverse applications. Its synthesis and transformation into furanoid compounds through specific reactions demonstrate the ability to tailor chemical structures for desired properties and activities. Understanding these chemical properties is essential for exploring the potential applications of 5,8-monoepoxyretinoic acid and related compounds in various fields, including biochemistry and materials science.

Scientific Research Applications

  • Mass Spectral Analysis

    • Field : Analytical Chemistry
    • Application : “5,8-Monoepoxyretinoic acid” is used in the mass spectral analysis of vitamin A1 analogs .
    • Method : The low-resolution mass spectra of “5,8-Monoepoxyretinoic acid” are presented and characteristic features of the spectra are discussed .
    • Results : High-resolution mass measurements are presented for fragment ions of all-trans-retinoic acid .
  • Air Pollution and Immunology

    • Field : Environmental Health and Immunology
    • Application : Studies have demonstrated the effects of particulate matter (PM) on chronic rhinosinusitis with nasal polyps (CRSwNP) development, as well as the therapeutic role of retinoic acid (RA) in nasal polypogenesis .
    • Method : The study investigated the effects of fine-dust-induced inflammation in CRSwNP and the mechanisms of the therapeutic effect of RA .
    • Results : PM2.5 exposure exacerbated pathological damage in the nasal mucosa of mice with nasal polyps (NP) via upregulation of type 2 inflammation . RA treatment may ameliorate fine-dust-induced inflammation by modulating the innate immune response .

Safety And Hazards

The safety data sheet for Retinoic acid, which 5,8-Monoepoxyretinoic Acid is a metabolite of, indicates that it is harmful if swallowed, causes skin irritation, may damage fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(2E,4E,6E)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12+,15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOSIDVGVRAXSE-JUPVTLSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C=C(\C)/C1C=C2C(CCCC2(O1)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001112327
Record name (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Monoepoxyretinoic acid

CAS RN

3012-76-8
Record name (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3012-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Epoxytretinoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003012768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Monoepoxyretinoic acid
Reactant of Route 2
5,8-Monoepoxyretinoic acid
Reactant of Route 3
5,8-Monoepoxyretinoic acid
Reactant of Route 4
5,8-Monoepoxyretinoic acid
Reactant of Route 5
5,8-Monoepoxyretinoic acid
Reactant of Route 6
5,8-Monoepoxyretinoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.